Ethyl 5-chloro-4-fluoropyridine-2-acetate
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Overview
Description
Ethyl 5-chloro-4-fluoropyridine-2-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine and chlorine atoms in the aromatic ring imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including Ethyl 5-chloro-4-fluoropyridine-2-acetate, often involves selective fluorination and chlorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its decomposition in the presence of a fluoride source to introduce the fluorine atom . The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-fluoropyridine-2-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield pyridine derivatives with reduced functional groups.
Scientific Research Applications
Ethyl 5-chloro-4-fluoropyridine-2-acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-4-fluoropyridine-2-acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoropyridine: Similar in structure but lacks the ester group.
4-Fluoropyridine: Contains only the fluorine atom without chlorine or ester groups.
5-Chloro-2-pyridinecarboxylic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 5-chloro-4-fluoropyridine-2-acetate is unique due to the combination of fluorine, chlorine, and ester functional groups, which impart distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-4-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-8(11)7(10)5-12-6/h3,5H,2,4H2,1H3 |
InChI Key |
XEVGLHROBDXXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)Cl)F |
Origin of Product |
United States |
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